1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine
Description
The synthesis and analysis of complex molecules like "1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine" involve multi-step organic reactions, crystal structure analysis, and various physicochemical property evaluations. These processes aim to elucidate the compound's structure, reactivity, and potential applications in various fields, excluding specific drug use and dosage considerations.
Synthesis Analysis
Synthesis of similar complex molecules often involves stepwise reactions starting from simpler precursors. For instance, the synthesis of pyrazole derivatives and their incorporation into piperazine frameworks is a common approach. One method involves cyclization reactions, N-alkylation, and subsequent functionalization to introduce various substituents into the molecule, aiming to achieve the desired chemical structure with specific electronic and steric properties (Kesarkar, Dnyanadeo J.; Kashid, B.; Sukthankar, Sunil S., 2021).
Molecular Structure Analysis
The crystal and molecular structures of related compounds, such as derivatives of isothiazolopyridinone and piperazinylmethyl, have been determined using X-ray crystallography. This analysis reveals the conformational preferences and molecular geometries, crucial for understanding the compound's reactivity and interaction potential. For example, the crystal structure of a dimethylisothiazolopyridinone derivative provided insights into its amino tautomeric form and the influence of substituents on the molecular conformation (Karczmarzyk, Z.; Malinka, W., 2004).
Chemical Reactions and Properties
Chemical reactions involving such molecules typically include nucleophilic substitution, amide formation, and cyclization reactions. These reactions modify the molecule's functional groups, affecting its chemical properties and reactivity. For instance, the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with potential imaging applications, illustrates the complexity and specificity of reactions needed to introduce specific functional groups (Wang, Xiaohong et al., 2018).
properties
IUPAC Name |
3-[1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32ClN5O/c1-15-17(19(20)23(3)21-15)14-24-8-4-5-16(13-24)6-7-18(26)25-11-9-22(2)10-12-25/h16H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKEDWDVDXKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN2CCCC(C2)CCC(=O)N3CCN(CC3)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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